molecular formula C11H16ClN3O B2817807 2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one CAS No. 2411268-63-6

2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2817807
CAS No.: 2411268-63-6
M. Wt: 241.72
InChI Key: XYWCSYMWXJIPAV-UHFFFAOYSA-N
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Description

2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound that features a unique structure combining a chloro group, an imidazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 1-methylimidazole with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[3-(1-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl]propan-1-one is unique due to the combination of its chloro, imidazole, and pyrrolidine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8(12)11(16)15-5-3-9(7-15)10-13-4-6-14(10)2/h4,6,8-9H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWCSYMWXJIPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C2=NC=CN2C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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